A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-7-Deazaadenine Derivatives
A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-7-Deazaadenine Derivatives
Abstract
The 7-deazaadenine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents. The strategic introduction of a fluorine atom at the 5-position creates a unique chemical entity—5-fluoro-7-deazaadenine—that combines the biological relevance of a purine isostere with the distinct physicochemical properties of fluorine. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoro-7-deazaadenine derivatives, synthesizing data from seminal and contemporary research. We will explore the causal relationships behind synthetic strategies, dissect the impact of substitutions on biological activity against key targets such as protein kinases and viral polymerases, and provide validated experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Rationale for the 5-Fluoro-7-Deazaadenine Scaffold
Nucleoside analogs are a cornerstone of modern pharmacology, particularly in the fields of oncology and virology.[1] Their success lies in their ability to mimic endogenous nucleosides, thereby hijacking critical cellular machinery like polymerases and kinases. The 7-deazaadenine scaffold, an isostere of adenine where the N7 atom is replaced by a carbon, presents a foundational modification. This change alters the electronic properties and removes a key hydrogen bond acceptor in the major groove of nucleic acids, while providing a new vector for chemical modification.[2][3]
The incorporation of a fluorine atom, particularly at the 5-position of the pyrrole ring, is a deliberate and impactful strategy in medicinal chemistry.[1] The rationale is threefold:
-
Mimicry and Polarity: Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. This allows it to serve as a bioisostere of a hydrogen atom with minimal steric perturbation while profoundly altering local electronic environments. This can enhance binding affinity through favorable electrostatic or dipole interactions within a protein's active site.[1][4]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This often results in increased resistance to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes), which can improve the pharmacokinetic profile of a drug candidate.[4]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby protons, such as the N1-H of the pyrrole, potentially influencing key interactions with biological targets.
This guide will systematically deconstruct how these intrinsic properties, combined with further modifications across the scaffold, dictate the biological activity of 5-fluoro-7-deazaadenine derivatives.
Synthetic Strategies: Building the Core
The synthesis of 5-fluoro-7-deazaadenine nucleosides generally follows convergent strategies, where the modified nucleobase and a sugar moiety are prepared separately and coupled in a later step.[4] The choice of strategy is often dictated by the desired stereochemistry at the anomeric center (the C1' of the sugar).
Key Synthetic Approaches
Two primary tactics are employed for synthesizing fluorinated nucleosides:
-
Direct Fluorination: Introduction of fluorine onto a pre-formed nucleoside. This is a linear strategy but can suffer from low yields and lack of regioselectivity. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for hydroxyl-to-fluorine conversion with an inversion of configuration.[5]
-
Convergent Synthesis (Glycosylation): Coupling a fluorinated nucleobase with a sugar donor. This is the more common and versatile approach, allowing for better control over stereochemistry.[4] Vorbrüggen glycosylation conditions are frequently used for this purpose.
The diagram below illustrates a generalized workflow for the synthesis and evaluation of these derivatives.
Caption: Generalized workflow from synthesis to lead optimization.
Structure-Activity Relationships: Dissecting the Molecule
The biological activity of 5-fluoro-7-deazaadenine derivatives is exquisitely sensitive to substitutions on both the nucleobase and the attached sugar moiety. We will analyze these relationships by target class.
As Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology.[6] Because nucleoside analogs mimic the natural kinase substrate ATP, they serve as privileged scaffolds for kinase inhibitor design.[7]
-
The Hinge-Binding Region: The N6-amino group and the N1-H of the pyrrolo[2,3-d]pyrimidine core are critical for forming hydrogen bonds with the "hinge" region of the kinase active site, a conserved interaction for many ATP-competitive inhibitors.
-
The Ribose Pocket: The hydroxyl groups of the sugar moiety can form additional hydrogen bonds within the ribose-binding pocket, enhancing potency and target engagement.[7]
-
The 7-Position: This position is a key vector for achieving selectivity and potency. Extending from this position allows for engagement with hydrophobic pockets within the active site.[7] For example, adding large aromatic substituents at the 7-position can lead to potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibition.[7]
-
The 5-Position (Fluorine): The electron-withdrawing fluorine atom can modulate the hydrogen-bonding capacity of the adjacent N6-amino group, potentially fine-tuning the interaction with the kinase hinge.
The logical relationship between molecular modifications and kinase inhibitory activity is summarized below.
Caption: SAR logic for kinase inhibitor design.
Table 1: SAR of 7-Substituted Analogs as FGFR Inhibitors
| Compound ID | 7-Position Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 13f ¹⁷ | 3-ethynylphenyl | 1.2 | 1.5 | 0.8 | 1.1 |
| 19e ¹⁷ | 3-methoxyphenyl | 2.5 | 3.1 | 1.9 | 2.2 |
| 22a ¹⁷ | Phenyl | 4.5 | 5.2 | 3.8 | 4.1 |
| 22f ¹⁷ | 4-pyridyl | 0.9 | 1.3 | 0.7 | 1.0 |
| (Data synthesized from reference[7]) |
As shown in Table 1, the introduction of various aryl and heteroaryl groups at the 7-position leads to potent, pan-FGFR inhibition, with IC₅₀ values in the low nanomolar range. This highlights the importance of exploring this vector to achieve high-affinity binding.[7]
As Antiviral Agents
Many antiviral nucleoside analogs function as chain terminators of viral RNA or DNA synthesis. After being phosphorylated to the active triphosphate form by host or viral kinases, they are incorporated by the viral polymerase, leading to the cessation of nucleic acid elongation.
-
Targeting Viral Polymerases: The triphosphate of the 5-fluoro-7-deazaadenosine analog acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP). The 7-deaza modification can be well-tolerated by polymerases.[3]
-
Impact of Sugar Modifications:
-
2'-C-Methyl: The addition of a methyl group at the 2'-position is a well-established strategy in developing inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This modification often prevents chain elongation after incorporation.[8] A compound like 7-deaza-7-fluoro-2'-C-methyladenosine (DFMA) has shown broad-spectrum activity against multiple coronaviruses.[9]
-
2'-Fluoro: Introducing a fluorine atom at the 2'-position can enhance the stability of the nucleoside and its metabolites. 2'-fluoro-2'-C-methyluridine (Sofosbuvir) is a clinically approved HCV drug, demonstrating the utility of this modification.[8]
-
-
Role of the 5-Fluoro Group: The 5-fluoro substitution can enhance the antiviral potency. For example, in a series of furano-nucleoside hybrids targeting HCV, a 5-fluoro derivative showed a more than 50-fold enhancement in antiviral potency compared to its non-fluorinated parent compound.[10] This may be due to improved binding to the polymerase active site or increased stability of the incorporated nucleotide.
Table 2: Antiviral Activity of Selected Nucleoside Analogs
| Compound | Virus Target | Assay Type | EC₅₀ Value | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| DFMA ¹¹ | SARS-CoV-2 | Viral Load Reduction | - | >100 µM | 6.2 |
| 3a ² | HCV | Replicon | 0.085 µM | >100 µM | >1176 |
| PSI-7977 ¹³ | HCV | Replicon | 0.094 µM | >15.9 µM | >169 |
| (Data synthesized from references[8][9][11]) |
The high selectivity index (SI = CC₅₀/EC₅₀) is a critical parameter for a viable antiviral drug, indicating a wide therapeutic window between the concentration required for antiviral effect and the concentration that causes toxicity to host cells.
Key Experimental Protocols
The evaluation of novel chemical entities requires robust and reproducible experimental methods. The protocols described here represent self-validating systems for assessing the cytotoxic and kinase-inhibitory potential of 5-fluoro-7-deazaadenine derivatives.
Protocol: MTT Cell Viability Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a measure of its general cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol provides a universal method for measuring the activity of any kinase, making it ideal for screening inhibitors.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction in a total volume of 5-25 µL. This includes the kinase, the substrate (protein or peptide), ATP, and the test compound at various concentrations. Include no-kinase and no-inhibitor controls.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add a double volume of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Convert the raw luminescence units to percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Conclusion and Future Directions
The 5-fluoro-7-deazaadenine scaffold represents a highly versatile and tunable platform for drug discovery. Structure-activity relationship studies have demonstrated that:
-
The 7-position is the primary handle for modulating potency and selectivity , particularly for kinase inhibitors, by enabling access to specific hydrophobic pockets.[7]
-
Modifications to the sugar moiety are critical for determining the class of biological target. For instance, 2'-C-methyl substitutions are strongly correlated with antiviral activity against RNA polymerases.[8][9]
-
The 5-fluoro substituent consistently enhances biological activity , likely through a combination of improved metabolic stability and favorable electronic interactions with the target protein.[1][10]
Future research should focus on exploring novel substitutions at the 7-position to target a wider range of kinases or other ATP-binding proteins. Furthermore, the development of prodrug strategies, such as phosphoramidates, could enhance the oral bioavailability and cellular uptake of these nucleoside analogs, broadening their therapeutic potential.[11] The continued integration of computational docking studies with empirical SAR will undoubtedly accelerate the discovery of next-generation therapeutics based on this powerful chemical scaffold.
References
-
Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs | Request PDF. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (2022). ACS Publications. [Link]
-
Fluorinated Nucleosides. (2015). SciForum. [Link]
-
Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. (2005). Taylor & Francis Online. [Link]
-
Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family. (2009). Figshare. [Link]
-
Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents. (2018). ResearchGate. [Link]
-
Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. (2024). bioRxiv. [Link]
-
5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis and antiviral evaluation of 7-fluoro-7-deaza-2-aminopurine nucleoside derivatives | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI. [Link]
-
Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. (2015). Oncoscience. [Link]
-
Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. (1980). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. (2023). MDPI. [Link]
-
Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matri. (1995). Nucleic Acids Research. [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Biological activities of 5-fluorouracil and its prodrug 5'-deoxy-5-fluorouridine in rats. (1986). PubMed. [Link]
-
Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking. (2020). Semantic Scholar. [Link]
-
Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. (2005). PubMed. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. (1996). PubMed. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2008). MDPI. [Link]
-
Structure−Activity Relationships of 2'-Deoxy-2',2'-difluoro-l-erythro-pentofuranosyl Nucleosides. (2002). ACS Publications. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (2022). Chemical Review and Letters. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]
-
The 5-chlorouracil:7-deazaadenine base pair as an alternative to the dT:dA base pair. (2016). Royal Society of Chemistry. [Link]
-
Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. [Link]
-
Safety and Efficacy of Suicide Gene Therapy with Adenosine Deaminase 5-Fluorocytosine Silmutaneously. (2014). Journal of Cancer. [Link]
-
Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents. (2010). PubMed. [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]
-
Development of 5-Fluorouracil Derivatives as Anticancer Agents. (2021). ResearchGate. [Link]
-
Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2024). MDPI. [Link]
Sources
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
